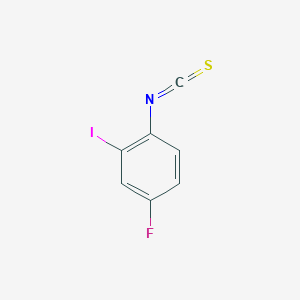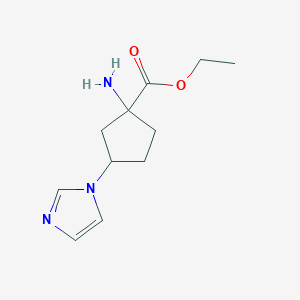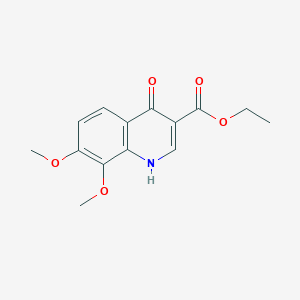![molecular formula C21H19N3O2 B13482499 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide is a complex organic compound with a molecular formula of C21H19N3O2 This compound is characterized by the presence of a methoxy group, a diazenyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide typically involves multiple steps. One common method starts with the diazotization of 3-methylphenylamine, followed by coupling with 3-aminophenol to form the diazenyl intermediate. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide.
Reduction: Formation of 2-methoxy-N-{3-(3-methylphenyl)phenyl}benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. Additionally, the methoxy and benzamide groups can interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-N-{3-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}benzamide
- 2-methoxy-N-{3-[(1E)-2-(2-methylphenyl)diazen-1-yl]phenyl}benzamide
- 2-methoxy-N-{3-[(1E)-2-(3-chlorophenyl)diazen-1-yl]phenyl}benzamide
Uniqueness
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the diazenyl group provides a versatile site for further functionalization.
Eigenschaften
Molekularformel |
C21H19N3O2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-methoxy-N-[3-[(3-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-15-7-5-9-17(13-15)23-24-18-10-6-8-16(14-18)22-21(25)19-11-3-4-12-20(19)26-2/h3-14H,1-2H3,(H,22,25) |
InChI-Schlüssel |
FWJYBMCINOWCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)

![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)
![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)

![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)

![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
